Chenodesoxycholic acid, barium salt

Description

Historical Context of Bile Acid Isolation Methodologies

The scientific investigation of bile acids dates back to 1848, when cholic acid was first isolated. nih.gov Early methodologies for separating and purifying individual bile acids from complex biological mixtures like bile were challenging. Over the decades, advancements in analytical chemistry have led to the development of more sophisticated techniques.

Initially, fractional crystallization was a primary method for separating different bile acids. The development of chromatographic techniques marked a significant leap forward. Methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) became central to the analysis and quantification of bile acids in various biological samples. nih.gov These techniques offer high sensitivity and specificity, allowing for the detailed study of bile acid metabolism and its abnormalities. nih.gov

Fundamental Role of Barium Salts in Bile Acid Chemistry and Separation Science

Barium salts, particularly barium sulfate (B86663), are well-known for their low solubility in water. This property has been widely exploited in various industrial and laboratory applications, including as a precipitating agent. In the context of bile acid chemistry, the formation of insoluble salts provides a method for separation and purification.

A patented method for the separation and purification of chenodeoxycholic acid from pig's bile highlights the utility of forming its barium salt. The process involves taking a crude mixture of total bile acids, and through a series of steps including saponification and pH adjustment, preparing a chenodeoxycholic acid barium salt precipitate. This precipitation step is crucial for separating it from other components in the bile. The patent further describes that the chenodeoxycholic acid barium salt can then be treated with potassium carbonate to remove the barium, followed by further purification steps to yield the final product.

While specific physicochemical data for chenodeoxycholic acid, barium salt is not extensively documented in publicly available literature, its formation and subsequent reactions underscore its importance as a tool in the purification of chenodeoxycholic acid for research and pharmaceutical use. The properties of the more commonly studied free acid and its sodium salt are well-characterized.

Physicochemical Properties of Chenodeoxycholic Acid

| Property | Value |

| IUPAC Name | 3α,7α-Dihydroxy-5β-cholan-24-oic acid wikipedia.org |

| Synonyms | Chenodiol, Chenocholic acid wikipedia.org |

| Molecular Formula | C₂₄H₄₀O₄ caymanchem.com |

| Molecular Weight | 392.6 g/mol caymanchem.com |

| Melting Point | 165–167 °C wikipedia.org |

| Solubility in Water | Insoluble wikipedia.org |

| Solubility in Organic Solvents | Soluble in alcohol and acetic acid wikipedia.org |

Physicochemical Properties of Chenodeoxycholic Acid, Sodium Salt

| Property | Value |

| CAS Number | 2646-38-0 sigmaaldrich.com |

| Molecular Formula | C₂₄H₃₉NaO₄ sigmaaldrich.com |

| Molecular Weight | 414.55 g/mol sigmaaldrich.com |

| Solubility in Water | 20 mg/mL sigmaaldrich.com |

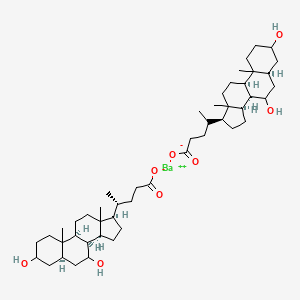

Structure

2D Structure

Properties

CAS No. |

6004-09-7 |

|---|---|

Molecular Formula |

C48H78BaO8 |

Molecular Weight |

920.5 g/mol |

IUPAC Name |

barium(2+);(4R)-4-[(5R,8S,9S,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;4-[(5S,8R,9R,14R,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/2C24H40O4.Ba/c2*1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h2*14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+2/p-2/t14?,15-,16?,17-,18+,19+,20?,22-,23?,24?;14-,15-,16?,17-,18+,19+,20?,22-,23?,24?;/m01./s1 |

InChI Key |

LIJQYPCEGYYCLV-TZASNDNPSA-L |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2C1(CC[C@H]3[C@@H]2C(C[C@@H]4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])[C@@H]1CC[C@H]2C1(CC[C@@H]3[C@H]2C(C[C@H]4C3(CCC(C4)O)C)O)C.[Ba+2] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Ba+2] |

Origin of Product |

United States |

Synthetic Routes and Extraction Methodologies for Chenodesoxycholic Acid, Barium Salt

Biogenic Extraction from Animal Biles as a Primary Source

The primary sources for the commercial extraction of chenodeoxycholic acid are the biles of various animals, which are byproducts of the meat industry. scielo.br The composition of bile acids can vary significantly between different species, influencing the choice of raw material for extraction.

Porcine (pig) bile is a readily available source for the extraction of chenodeoxycholic acid. google.comnih.gov However, pig bile also contains other structurally similar bile acids, such as hyodeoxycholic acid and hyocholic acid, which can complicate the purification process. google.com The extraction from porcine bile typically begins with a saponification step to hydrolyze the conjugated bile acids into their free forms. google.comfkit.hr Following saponification, various purification techniques, including crystallization and chromatography, are employed to isolate CDCA. google.comfkit.hrresearchgate.net

A study on the extraction of CDCA from pig by-products demonstrated a chemical extraction method involving hydrolysis at 100°C. nih.gov The yields of CDCA from different tissues were reported as follows:

| Porcine By-product | CDCA Extracted (mg/100g) |

| Liver | 12.55 |

| Small Intestine | 6.8 |

| Large Intestine | 2.63 |

| Stomach | 1.17 |

This table presents data on the chemical extraction of CDCA from various pig by-products. nih.gov

Avian biles, particularly from chickens and ducks, are recognized for their high content of chenodeoxycholic acid, making them preferred sources for its extraction. scielo.br Research has confirmed the presence of significant amounts of CDCA in the bile of chickens and ducks. scielo.brresearchgate.net For instance, one study reported that CDCA constitutes a notable percentage of the dried bile in these species. scielo.br

The bile of swans, tree ducks, and geese has also been analyzed, revealing the presence of a derivative of chenodeoxycholic acid, 15α-hydroxy-chenodeoxycholic acid. nih.gov This highlights the diversity of bile acid composition within avian species.

The following table summarizes the chenodeoxycholic acid content found in the dried bile of selected avian species:

| Avian Species | Chenodeoxycholic Acid (% of dried bile) |

| Chicken | 3.3 |

| Duck | 0.12 |

This table shows the percentage of chenodeoxycholic acid found in the dried bile of chicken and duck. scielo.br

In their natural state within bile, bile acids are often conjugated with amino acids, primarily glycine (B1666218) and taurine. nih.gov To liberate the free bile acids, a pre-treatment step of hydrolysis is essential. This is commonly achieved through alkaline saponification, which involves heating the bile with a strong base like sodium hydroxide (B78521). google.comgoogle.com

The saponification process breaks the amide bond between the bile acid and the amino acid, yielding the free bile acid salt. nih.gov For instance, a method for extracting CDCA from pig bile paste involves refluxing the paste with sodium hydroxide and water for an extended period, typically around 12 hours, at elevated temperatures. google.com This harsh chemical process effectively liberates hyodeoxycholic acid, hyocholic acid, and chenodeoxycholic acid from the bile paste. google.com

Alternatively, enzymatic hydrolysis using bile salt hydrolase (BSH) has been explored as a greener alternative to chemical saponification. nih.govnih.govresearchgate.net BSH can catalyze the hydrolysis of conjugated bile acids under milder conditions. nih.govresearchgate.net Studies have shown that BSH from Bifidobacterium can be effective in extracting CDCA from chicken bile. nih.govresearchgate.net

Chemical Synthesis Pathways Incorporating Barium Interactions

The creation of chenodeoxycholic acid, barium salt, is a two-part process: first, the synthesis of chenodeoxycholic acid (CDCA) itself, often from a more abundant bile acid precursor, followed by the formation of the barium salt.

Derivation from Cholic Acid Precursors

Chenodeoxycholic acid can be chemically synthesized from cholic acid, a primary bile acid that features an additional hydroxyl group at the 12α position. google.com The general synthetic strategy involves the selective removal of this 12α-hydroxyl group through a series of protection, oxidation, reduction, and deprotection steps. google.comgoogle.com

A typical process for deriving chenodeoxycholic acid from cholic acid includes the following key stages: google.com

Esterification : The carboxylic acid group of cholic acid is first protected, commonly by converting it into a methyl or ethyl ester, to prevent it from reacting in subsequent steps. google.com This is often achieved by reacting cholic acid with an alcohol like methanol (B129727) in the presence of an acid catalyst. google.com

Selective Protection of Hydroxyl Groups : The hydroxyl groups at the 3α and 7α positions are protected, typically through acetylation with reagents like acetic anhydride. google.com This leaves the 12α-hydroxyl group exposed for chemical modification.

Oxidation : The unprotected 12α-hydroxyl group is oxidized to form a carbonyl (keto) group. google.com

Reduction (Deoxygenation) : The 12-keto group is removed. The Wolff-Kishner reduction is a classic method used for this deoxygenation step. google.com

Hydrolysis/Deprotection : In the final stage, the protecting groups on the carboxylic acid and the 3α and 7α hydroxyls are removed by hydrolysis to yield the final chenodeoxycholic acid molecule. google.com

Once pure chenodeoxycholic acid is obtained, the barium salt is formed by reacting it with a suitable barium compound, such as barium hydroxide, in a precise stoichiometric ratio.

Table 1: Key Steps in Chemical Synthesis of CDCA from Cholic Acid

| Step | Description | Common Reagents |

|---|---|---|

| 1. Esterification | Protection of the C-24 carboxylic acid group. | Methanol or Ethanol with an acid catalyst (e.g., HCl). google.com |

| 2. Acetylation | Selective protection of the 3α and 7α hydroxyl groups. | Acetic anhydride. google.com |

| 3. Oxidation | Conversion of the free 12α-hydroxyl group to a 12-keto group. | Chromic acid or other oxidizing agents. google.com |

| 4. Deoxygenation | Removal of the 12-keto group. | Hydrazine and a strong base (Wolff-Kishner reduction). google.com |

| 5. Hydrolysis | Removal of all protecting groups to yield pure chenodeoxycholic acid. | Base (e.g., NaOH or KOH) followed by acidification. google.com |

General Principles of Alkaline Earth Metal Salt Formation in Bile Acid Synthesis

The formation of chenodeoxycholic acid, barium salt, is governed by the fundamental chemical properties of both bile acids and alkaline earth metals.

Alkaline earth metals, located in Group 2 of the periodic table, are characterized by their tendency to lose two valence electrons to form divalent cations (M²⁺). britannica.comyoutube.com Barium, a member of this group, thus readily forms the Ba²⁺ ion.

Bile acids, including chenodeoxycholic acid, are carboxylic acids due to the carboxyl group (-COOH) at the end of their side chain. nih.govwikipedia.org In the presence of a base, this acidic proton is lost, resulting in a negatively charged carboxylate anion (-COO⁻). The salt formation is a straightforward acid-base reaction where the positively charged barium ion electrostatically bonds with the negatively charged bile acid anions. britannica.com

Because the barium ion has a +2 charge, it requires two singly-charged chenodeoxycholate anions to achieve electrical neutrality. This results in a salt with the chemical formula C₄₈H₇₈BaO₈, which reflects one barium ion complexed with two chenodeoxycholate molecules. sigmaaldrich.com This ability of multivalent cations to interact with and crosslink bile acids is a known phenomenon that can influence the aggregation and physicochemical properties of the bile acids in solution. nih.gov

Environmental and Industrial Considerations in Production Processes

The production of bile acids like chenodeoxycholic acid is associated with significant environmental and industrial challenges, leading to the development of more sustainable methodologies.

Historically, the commercial production of bile acids relied on extraction from animal bile (such as from poultry or swine) and subsequent chemical modifications. innospk.comresearchgate.net Traditional chemical synthesis and extraction methods, particularly those involving saponification, are often energy-intensive, time-consuming, and environmentally detrimental due to the heavy use of organic solvents and strong alkali reagents. researchgate.netsci-hub.se The use of heavy metals, such as chromium for oxidation steps, further contributes to environmental pollution concerns. sci-hub.se

In response to these drawbacks, more environmentally friendly and efficient processes are being developed and implemented.

Modern Purification : Advanced purification techniques, such as macroporous resin column chromatography, have been introduced to separate and purify CDCA. researchgate.net This method is more environmentally friendly and economical compared to conventional processes. researchgate.net

Biosynthesis and Bioconversion : A significant advancement is the use of biotechnological methods. sci-hub.senih.gov Large-scale production can be achieved via enzymatic synthesis, where specific enzymes or engineered microorganisms are used to perform the desired chemical transformations. sci-hub.se For example, the conversion of chenodeoxycholic acid into ursodeoxycholic acid (a related bile acid) has been demonstrated on an industrial scale using engineered enzymes. sci-hub.senih.gov These bioconversion processes are highly efficient, operate under milder conditions in aqueous solutions, and avoid the use of harsh organic solvents and heavy metals, making them a "greener" alternative. sci-hub.se

From an industrial perspective, achieving high purity (e.g., ≥98%) is critical, especially for pharmaceutical applications. innospk.com Manufacturers must adhere to stringent quality controls and ensure proper storage in cool, well-ventilated conditions to maintain the stability and efficacy of the final product. innospk.com The rise of biosynthetic methods contributes to a more stable and potentially more economical supply chain for high-quality bile acids. sci-hub.se

Table 2: Comparison of Production Methodologies for Chenodeoxycholic Acid

| Methodology | Advantages | Disadvantages & Environmental Considerations |

|---|---|---|

| Chemical Synthesis / Extraction | Well-established traditional methods. | High energy consumption; use of harsh organic solvents and strong alkalis; potential use of heavy metal reagents; can be environmentally unfriendly. researchgate.netsci-hub.se |

| Biosynthesis / Bioconversion | Environmentally friendly; high efficiency and specificity; operates in aqueous solutions under mild conditions; reduces chemical waste. sci-hub.se | Requires optimization of fermentation and enzyme stability for industrial scale-up; initial development can be complex. sci-hub.se |

Analytical and Structural Characterization of Chenodesoxycholic Acid, Barium Salt

Spectroscopic Analysis for Compound Identification and Purity Determination

Spectroscopic methods are indispensable for probing the molecular structure of chenodesoxycholic acid, barium salt. These techniques provide detailed information about the atomic arrangement, functional groups, and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the steroidal backbone and the positions of substituents. While data is often reported for the free acid, the spectral features are largely transferable to its salt form, with predictable variations. nih.govnih.gov

The ¹H NMR spectrum provides a complete map of the proton environments. nih.gov The formation of the barium salt results in the disappearance of the acidic proton signal from the carboxylic acid group, which is a key indicator of salt formation. The signals corresponding to the protons on the steroid nucleus, particularly those adjacent to the hydroxyl groups (at C3 and C7), remain crucial for confirming the core structure. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.govbmrb.io The carbon of the carboxylate group (C24) in the barium salt will show a characteristic shift compared to the carboxylic acid in the parent compound. The chemical shifts of the other 23 carbon atoms confirm the integrity of the bile acid's steroidal framework. bmrb.io Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. nih.govbmrb.io

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Chenodeoxycholate Moiety (Note: Data is based on the parent acid in a relevant solvent like Methanol-d4. The primary change for the barium salt is the absence of the COOH proton signal.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3 | 3.47 | 71.93 |

| C7 | 3.84 | 68.75 |

| C18 (CH₃) | 0.67 | 11.89 |

| C19 (CH₃) | 0.92 | 20.73 |

| C21 (CH₃) | 0.94 | 18.35 |

| C24 (COO⁻) | - | 178.17 |

This table is interactive. Click on headers to sort.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum provides clear evidence of salt formation. The characteristic broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the sharp C=O stretching band (around 1700 cm⁻¹) of the parent acid are absent in the salt's spectrum. chemicalbook.comnih.gov Instead, the spectrum of the barium salt is dominated by two new strong absorption bands corresponding to the asymmetric (around 1550-1610 cm⁻¹) and symmetric (around 1400-1440 cm⁻¹) stretching vibrations of the carboxylate anion (-COO⁻). The presence of a broad O-H stretching band around 3300-3400 cm⁻¹ confirms the existence of the two hydroxyl groups on the steroid ring. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since chenodesoxycholic acid and its barium salt lack significant chromophores that absorb in the visible region, their UV-Vis spectra are relatively simple. researchgate.net They typically show end absorption at shorter wavelengths (below 220 nm) due to n→σ* transitions of the hydroxyl and carboxylate groups. mdpi.com While not a primary tool for structural elucidation of this compound, UV-Vis spectroscopy can be useful for quantitative analysis in conjunction with chromatographic techniques, often after derivatization to introduce a chromophore. mdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of bile acids and their salts. lcms.cz Reverse-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comnih.gov

For analysis, the barium salt is dissolved, and it effectively analyzes as the chenodeoxycholate anion. Because bile acids lack a strong native chromophore for UV detection, several detection strategies are employed. lcms.cz One approach is to use an Evaporative Light Scattering Detector (ELSD), which is a universal detector that responds to any non-volatile analyte. lcms.cz Alternatively, pre- or post-column derivatization can be performed to attach a UV-active or fluorescent tag to the molecule, allowing for highly sensitive detection with UV or fluorescence detectors. nih.gov This technique allows for the accurate determination of purity and the quantification of the compound. nih.gov

Thin Layer Chromatography (TLC) in Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. For this compound, TLC is run on silica (B1680970) gel plates. nih.govnih.gov A mixture of solvents, such as isooctane, n-butyl acetate, and acetic acid, can serve as the mobile phase to achieve separation from related bile acids and other impurities. nih.gov After developing the plate, the spots are visualized. Since bile acids are not UV-active on a standard TLC plate, visualization is typically achieved by spraying the plate with a staining reagent (e.g., phosphomolybdic acid or a sulfuric acid/vanillin solution) followed by heating, which produces colored spots. The presence of a single spot at the expected retention factor (Rf) value indicates a high degree of purity. nih.gov

Crystallographic Investigations and Polymorphism

Crystallographic studies, particularly X-ray diffraction (XRD), are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. For an ionic compound like this compound, single-crystal X-ray crystallography would provide definitive information on bond lengths, bond angles, and the coordination environment of the barium ion with the carboxylate groups of two chenodeoxycholate molecules.

While specific crystallographic data for the barium salt is not widely published, powder X-ray diffraction (pXRD) is a crucial technique for its solid-state characterization. mdpi.com pXRD is used to assess the phase purity of the synthesized material and to identify its crystalline form. mdpi.com

The phenomenon of polymorphism, where a compound can exist in multiple different crystalline structures, is an important consideration. Different polymorphs can have distinct physical properties, including solubility and stability. Therefore, characterization by pXRD is vital to ensure consistency between different batches of this compound. Studies on related metal-bile acid complexes have shown that the coordination of the metal ion can lead to various supramolecular structures, and similar complexity would be expected for the barium salt. researchgate.net

X-ray Diffraction Studies on Crystalline Forms of Bile Acids

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of bile acids and their derivatives, providing definitive information on their crystal structure, polymorphism, and molecular packing. acs.org Studies on various bile acids have revealed that their crystalline forms can be significantly influenced by factors such as the solvent used for crystallization and the nature of the counter-ion in the case of bile salts. mdpi.com

Single-crystal X-ray diffraction, when applicable, offers an unambiguous determination of the molecular structure, including the conformation of the steroid nucleus and the side chain. nih.gov For instance, the absolute configuration of the chiral center at C-22 in epimers of bile acid derivatives has been successfully established using single-crystal X-ray diffraction. nih.gov The characterization of the crystal structures of bile salts and acids by X-ray analysis has been a topic of sustained interest, leading to the proposal of a standard steroid nucleus based on average bond lengths and angles from numerous crystal structures. mdpi.com

Powder X-ray diffraction (PXRD) is a complementary and often more practical technique for analyzing bulk crystalline material. It is instrumental in identifying different crystalline phases (polymorphs) and can be used in conjunction with other analytical methods like solid-state NMR and differential scanning calorimetry (DSC) for a thorough characterization. acs.org Research has shown that commercial batches of bile acids can sometimes contain multiple polymorphic forms, which can be identified and characterized by these combined techniques. acs.org

Table 1: Examples of Crystallographic Data for Bile Acid Derivatives

| Compound/Derivative | Crystal System | Space Group | Key Findings | Reference |

| Cholic Acid Derivative Dimer (from DMSO) | Monoclinic | I2 | Linear bilayers with a width of 11.36 Å. | mdpi.com |

| Cholic Acid Derivative Dimer (from AcOEt) | Orthorhombic | P2₁2₁2₁ | Corrugated bilayers with a width of 10.98 Å. | mdpi.com |

| Quaternary Ammonium Iodide of Cholic Acid Derivative | Orthorhombic | P2₁2₁2₁ | The lateral chain adopts a fully extended conformation. | researchgate.net |

| Bile Salt Hydrolase from Lactobacillus salivarius | Orthorhombic | P2₁2₁2 | Two molecules pack as a dimer in one asymmetric unit. | nih.gov |

Potential Crystallographic Analysis of this compound (Hypothetical or Undocumented Studies)

Currently, there is a lack of published crystallographic studies specifically for this compound. A major chemical supplier notes that analytical data for this compound is not collected, and the buyer is responsible for confirming its identity and purity. sigmaaldrich.comsigmaaldrich.com However, based on the established principles of X-ray diffraction and the known characteristics of bile acid salts and barium compounds, a hypothetical approach to its crystallographic analysis can be outlined.

A potential study would likely commence with the synthesis and crystallization of this compound. The choice of solvent would be a critical variable, as it is known to influence the crystal packing of bile acids. mdpi.com The stoichiometry of the salt, given as C₄₈H₇₈BaO₈, suggests a 2:1 ratio of chenodesoxycholate to barium ion. sigmaaldrich.com

Single-Crystal X-ray Diffraction: If suitable single crystals could be grown, this technique would provide the most definitive structural information. The analysis would aim to determine:

The precise coordination environment of the barium ion, including its coordination number and the geometry of its interaction with the carboxylate groups of the chenodeoxycholate anions.

The conformation of the two independent chenodeoxycholate molecules within the asymmetric unit.

The nature of the intermolecular interactions, particularly the hydrogen-bonding network involving the hydroxyl groups of the steroid backbone.

Powder X-ray Diffraction (PXRD): In the absence of single crystals, or for the analysis of the bulk material, PXRD would be the primary tool. The diffraction pattern would serve as a unique fingerprint for this specific salt.

The PXRD pattern could be used to identify the crystalline phase and to screen for the presence of polymorphism.

By comparing the experimental pattern with those of starting materials (chenodeoxycholic acid) and other potential barium salts (e.g., barium carbonate), the purity of the sample could be assessed.

The unit cell parameters could potentially be determined from a high-quality powder pattern through indexing methods, providing initial insights into the crystal system.

The expected XRD pattern for a barium salt would show distinct diffraction peaks, the positions and intensities of which are determined by the crystal structure. For example, XRD patterns of various barium compounds, such as barium chloride and barium titanate, show characteristic peaks that are used for their identification and phase analysis. researchgate.netresearchgate.net A factor analysis of XRD patterns obtained under different conditions (e.g., thermal decomposition) could also be employed to identify intermediate crystalline phases. koreascience.kr

Table 2: Hypothetical Analytical Workflow for this compound

| Analytical Technique | Purpose | Potential Information Gained |

| Single-Crystal XRD | Definitive structure elucidation | Atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions. |

| Powder XRD (PXRD) | Phase identification and purity assessment | Crystalline fingerprint, detection of polymorphs, unit cell parameter estimation. |

| Solid-State NMR | Complementary structural analysis | Information on the number of non-equivalent molecules in the asymmetric unit, local electronic environments. acs.org |

| FT-IR Spectroscopy | Functional group analysis | Confirmation of salt formation (disappearance of carboxylic acid C=O stretch, appearance of carboxylate stretches), analysis of hydroxyl group vibrations. mdpi.com |

| Elemental Analysis | Stoichiometric verification | Confirmation of the elemental composition and the 2:1 ratio of chenodeoxycholate to barium. mdpi.com |

Research Applications of Chenodesoxycholic Acid, Barium Salt in Experimental Systems

Role as an Intermediate in the Preparation of High-Purity Chenodesoxycholic Acid for Research

One of the primary applications of chenodesoxycholic acid, barium salt is its use as an intermediate in the purification of chenodeoxycholic acid (CDCA). This process is crucial for obtaining high-purity CDCA, which is essential for a wide range of biochemical and metabolic studies.

Facilitating Biochemical Investigations of Chenodesoxycholic Acid

The synthesis of high-purity chenodeoxycholic acid is a critical step for its use in detailed biochemical investigations. google.com The barium salt method is one of the techniques employed to achieve this high level of purity. google.com This method involves the precipitation of chenodeoxycholic acid as its barium salt, which facilitates the separation from other bile acids and impurities present in the initial mixture, often derived from sources like pig bile. google.com The process typically involves saponification of the bile, followed by acidification and extraction. The addition of a barium chloride solution then selectively precipitates the chenodeoxycholic acid as a barium salt crude product. google.com This crude product can then be further processed to yield high-purity chenodeoxycholic acid. google.com

High-purity CDCA is essential for studying its diverse biochemical roles. CDCA is a primary bile acid synthesized from cholesterol in the liver and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. healthmatters.io It acts as a detergent, emulsifying lipids in the intestine. wikipedia.org Furthermore, CDCA is a potent signaling molecule, acting as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of numerous genes involved in bile acid homeostasis and metabolism. wikipedia.orgfrontiersin.org

Enabling Studies on Metabolic Pathways Modulated by Chenodesoxycholic Acid in Vitro

The availability of high-purity CDCA, facilitated by methods including the barium salt precipitation, is paramount for in vitro studies investigating its influence on various metabolic pathways. Research has demonstrated that CDCA can directly modulate metabolic processes in different cell types. For instance, in vitro studies using 3T3-L1 adipocytes have shown that CDCA can induce a shift towards a more oxidative metabolic state, potentially contributing to anti-obesity effects. nih.gov

Further research has elucidated the complex role of CDCA in regulating lipid metabolism. nih.gov Multiomics analyses have revealed that CDCA can modulate fatty acid metabolism and lipid homeostasis by downregulating the expression of genes and proteins involved in these processes. nih.gov These in vitro investigations, which rely on pure forms of CDCA, are crucial for understanding the molecular mechanisms underlying the metabolic effects of bile acids. nih.govnih.gov Such studies have identified the involvement of various signaling pathways, including the AMPK, TGF-β, and FoxO pathways, in mediating the effects of CDCA on lipid metabolism. nih.gov

Utilization in Material Science and Bio-Encapsulation Methodologies

The unique properties of barium ions, when combined with bile acids or other polymers, have led to their exploration in material science, particularly in the development of microcapsules for various experimental applications.

Formulation of Microcapsules Using Barium Chloride as a Bathing Gel

Barium chloride is utilized as a gelling agent in the formation of microcapsules. nih.gov This technique, often involving an alginate-based polymer, uses a high-voltage electric-field droplet generator to produce uniform droplets that are then cross-linked in a barium chloride bath. nih.gov This process results in the formation of spherical microcapsules. nih.gov While calcium chloride is also commonly used for this purpose, barium-gelled microcapsules exhibit distinct properties. nih.govnih.gov

These microencapsulation techniques are explored for their potential in various biomedical applications, such as the immunoprotection of transplanted cells. nih.gov The microcapsule acts as a physical barrier, shielding the encapsulated cells from the host's immune system while allowing for the passage of nutrients and metabolic products. nih.gov

Influence of Barium in Enhancing Microcapsule Integrity and Stability in Experimental Models

A significant advantage of using barium in microcapsule formulation is the enhanced structural and mechanical stability it confers. nih.govnih.gov Studies comparing barium- and calcium-gelled microcapsules have demonstrated that barium microcapsules are mechanically stronger and more stable over time. nih.govnih.gov For example, one study found that a significantly higher percentage of barium microcapsules retained their structural integrity after mechanical stress compared to calcium microcapsules. nih.gov Even after fragmentation, the contents of barium microcapsules were often retained within the membrane, a crucial feature for controlled release and cell containment. nih.gov This increased stability makes barium-gelled microcapsules a promising option for applications requiring long-term integrity. nih.gov

| Property | Barium Microcapsules | Calcium Microcapsules | Reference |

| Structural Stability | Superior | Inferior | nih.gov |

| Mechanical Strength | Higher | Lower | nih.gov |

| Biocompatibility | Less favorable long-term | More favorable long-term | nih.gov |

| Radiopacity | Intrinsically radiopaque | Not radiopaque | nih.gov |

Exploration of Barium Ion Interactions in Bile Acid Complexation

The interaction of metal ions with bile acids is a field of study that provides insights into the physicochemical properties of these biological molecules. While the complexation of various metal ions with bile acids has been a subject of interest, the specific interactions with barium ions are less extensively documented in readily available literature. However, the principle of bile acid complexation with ions is a fundamental aspect of their chemistry.

Bile acids are amphipathic molecules, possessing both hydrophobic and hydrophilic regions. wikipedia.org This structure allows them to form micelles and complex with other molecules, including ions. The formation of host-guest inclusion complexes between bile acids and other molecules, such as cyclodextrins, has been studied to improve the separation of bile acid isomers. nih.gov The interaction with metal ions can influence the solubility, aggregation, and other physicochemical properties of bile acids. The use of barium to precipitate chenodeoxycholic acid from a solution demonstrates a clear interaction, leading to the formation of a less soluble salt. google.com This selective precipitation is a practical application of the specific complexation behavior between barium ions and chenodeoxycholic acid under particular conditions. Further research into the specifics of barium-bile acid complexation could provide a deeper understanding of the forces driving these interactions and potentially lead to new applications in separation science and material formulation.

Mechanistic Studies of Salt Formation and Dissociation Kinetics

The formation of this compound involves the reaction of the carboxylic acid group of chenodeoxycholic acid with a barium ion. This is an acid-base reaction where the acidic proton of the carboxyl group is replaced by the barium ion (Ba²⁺). Given that barium is a divalent cation, two molecules of chenodeoxycholic acid will typically coordinate with one barium ion to maintain charge neutrality, forming a complex with the general formula (C₂₄H₃₉O₄)₂Ba.

The kinetics of this salt formation are influenced by several factors, including the pH of the solution, the concentration of the reactants, and the presence of other ions. In aqueous environments, the dissociation of the barium salt is an equilibrium process. The extent of dissociation will depend on the solubility product (Ksp) of the salt. While the specific Ksp for this compound is not readily found in the literature, it is expected to be sparingly soluble in water, a characteristic common to many barium salts of long-chain fatty acids and related molecules.

The study of these dissociation kinetics is critical for understanding how the bioavailability of chenodeoxycholic acid might be altered in the presence of divalent cations like barium. Techniques such as conductometry and potentiometry can be employed to measure the ionic concentrations in solution and thereby determine the dissociation constants.

Comparative Analysis with Other Metal-Bile Acid Complexes

Studies on these complexes have shown that the nature of the metal ion affects the coordination chemistry, stoichiometry, and even the biological activity of the resulting compound. For example, in a study comparing complexes of chenodeoxycholic acid with zinc (II), magnesium (II), and calcium (II) ions, it was found that the resulting complexes exhibited different general compositions. mdpi.com This suggests that the coordination sphere of the metal ion and its preferred geometry dictate the structure of the bile acid complex.

The table below provides a comparative overview of different metal-chenodeoxycholate complexes, highlighting the influence of the cation. Due to the limited specific data on the barium salt, some of its properties are inferred based on general chemical principles.

| Feature | Chenodesoxycholate, Barium Salt | Chenodesoxycholate, Calcium Complex mdpi.com | Chenodesoxycholate, Magnesium Complex mdpi.com | Chenodesoxycholate, Zinc Complex mdpi.com |

| Cation | Ba²⁺ | Ca²⁺ | Mg²⁺ | Zn²⁺ |

| Inferred Stoichiometry | 2:1 (Bile Acid:Metal) | 2:1 (Bile Acid:Metal) | 2:1 (Bile Acid:Metal) | 1:1 (Bile Acid:Metal) |

| Coordination | Primarily through carboxylate group | Through carboxylate group | Through carboxylate group | Through carboxylate group |

| Expected Solubility | Low | Low | Moderate | Low |

| Potential Research Focus | Influence of large divalent cations on micellar properties | Role in calcification and gallstone formation | Effects on enzymatic processes | Antimicrobial and catalytic properties |

This comparative approach is essential for elucidating structure-activity relationships. For example, while the calcium and magnesium complexes of chenodeoxycholic acid have shown notable inhibitory effects against certain fungal species, the specific biological activities of the barium salt remain an area for future investigation. mdpi.com The larger ionic radius and different electronic configuration of barium compared to calcium and magnesium could lead to unique biological interactions and physicochemical behaviors.

Future Directions and Emerging Research Avenues for Chenodesoxycholic Acid, Barium Salt

Development of Advanced Green Chemistry Routes for Synthesis

The conventional synthesis of metallic salts of organic acids often involves processes that are not environmentally benign, utilizing harsh reagents and generating significant waste. The principles of green chemistry advocate for the development of synthetic pathways that are more efficient, use less hazardous substances, and are more sustainable. For chenodesoxycholic acid, barium salt, future research is poised to explore several innovative and eco-friendly synthetic strategies.

Current chemical synthesis methods for chenodeoxycholic acid (CDCA) itself have been reported to sometimes involve high pollution and the use of expensive, hazardous reagents. google.comnewdrugapprovals.org The preparation of its barium salt would traditionally follow from the neutralization of the acid with a barium base or through a precipitation reaction. Future green chemistry approaches would aim to circumvent these issues.

One promising avenue is the exploration of biocatalysis and enzymatic synthesis . Enzymes, operating under mild conditions in aqueous media, could offer a highly specific and efficient route to produce the barium salt. This could involve the use of lipases or other hydrolases to catalyze the salt formation. Another approach could be the use of plant extracts or microorganisms in a process known as biosynthesis . There are precedents for the green synthesis of barium sulfate (B86663) nanoparticles using plant extracts like Azadirachta indica (neem) and various fruit and vegetable extracts, which act as templates or capping agents. researchgate.netmatec-conferences.orgnanoient.orgscite.ai This suggests the feasibility of using biological molecules to mediate the formation of barium chenodesoxycholate, potentially leading to novel crystal morphologies and properties.

Furthermore, the development of solvent-free or aqueous-based reaction systems will be crucial. Utilizing water as a solvent, where possible, aligns with the core tenets of green chemistry. Mechanochemical methods, where reactions are induced by mechanical force (e.g., grinding) in the absence of bulk solvents, also present a viable and environmentally friendly alternative for the synthesis of organic salts.

| Green Synthesis Approach | Description | Potential Advantages |

| Biocatalysis | Use of isolated enzymes (e.g., lipases) to catalyze the salt formation. | High specificity, mild reaction conditions, reduced byproducts. |

| Biosynthesis | Utilization of whole microorganisms or plant extracts to mediate the synthesis. | Use of renewable resources, potential for novel structures. researchgate.netmatec-conferences.org |

| Aqueous-Based Synthesis | Performing the synthesis in water as the primary solvent. | Environmentally benign, reduced use of volatile organic compounds. |

| Mechanochemistry | Solid-state synthesis induced by mechanical energy. | Solvent-free, high reaction efficiency, potential for new polymorphs. |

This table is interactive. Users can sort and filter the data.

Application of Novel Analytical Techniques for Enhanced Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to unlocking its potential applications. While standard analytical techniques provide valuable information, the application of novel and more sophisticated methods will be essential for a comprehensive characterization.

The characterization of bile acids and their salts typically involves a suite of chromatographic and spectroscopic techniques. nih.gov For the barium salt of chenodeoxycholic acid, a multi-faceted analytical approach will be necessary.

Advanced Spectroscopic and Imaging Techniques:

Solid-State Nuclear Magnetic Resonance (SSNMR): While solution NMR is standard for many organic compounds, SSNMR can provide detailed insights into the molecular structure, polymorphism, and intermolecular interactions within the solid crystalline lattice of the barium salt.

X-ray Diffraction (XRD): Single-crystal and powder XRD are indispensable for determining the crystal structure, identifying different crystalline phases, and understanding the coordination of the barium ion with the chenodeoxycholate molecules.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These high-resolution imaging techniques can be used to visualize the morphology, particle size, and surface topography of the synthesized barium salt, which is particularly relevant if novel synthesis routes yield unique micro or nanostructures.

Hyphenated Analytical Methods:

The combination of separation techniques with powerful detectors, known as hyphenated techniques, offers enhanced sensitivity and specificity.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): These are powerful techniques for the precise quantification of barium content in various samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While commonly used for bile acid analysis, advanced LC-MS platforms can be employed for the detailed characterization of the chenodesoxycholate moiety and to detect any impurities or degradation products.

| Analytical Technique | Information Obtained | Relevance for this compound |

| Solid-State NMR (SSNMR) | Molecular structure in the solid state, polymorphism. | Understanding crystal packing and intermolecular interactions. |

| X-ray Diffraction (XRD) | Crystal structure, phase identification. | Determining the coordination environment of the barium ion. |

| Atomic Force Microscopy (AFM) | Surface topography, nanoscale morphology. | Characterizing novel structures from green synthesis methods. |

| ICP-MS / ICP-AES | Elemental composition (Barium content). | Accurate quantification and quality control. nih.gov |

| Advanced LC-MS | Molecular structure of the organic part, impurity profiling. | Ensuring the purity and stability of the compound. |

This table is interactive. Users can sort and filter the data.

Exploration of Its Role in Advanced Experimental Material Formulations

The unique amphiphilic nature of bile acids, possessing both a hydrophobic steroid nucleus and hydrophilic hydroxyl and carboxyl groups, makes them fascinating building blocks for supramolecular chemistry and materials science. nih.govmagtech.com.cnfrontiersin.orgnih.govresearchgate.net The introduction of a divalent cation like barium is expected to further modulate these properties, opening up new avenues for the creation of advanced materials.

One of the key areas of exploration is the formation of hydrogels and organogels . It has been observed that multivalent cations can crosslink bile acid molecules, leading to gelation. nih.gov The barium ion in this compound could act as a crosslinking agent, promoting the self-assembly of the bile acid molecules into three-dimensional networks capable of entrapping large amounts of solvent. These gels could have potential applications in drug delivery, tissue engineering, and as stimuli-responsive materials.

The barium atom itself introduces the potential for developing X-ray contrast agents . Barium sulfate is a well-known contrast medium used in medical imaging. unacademy.com By incorporating barium into a biocompatible bile acid structure, it may be possible to develop novel, targeted contrast agents with improved properties.

Furthermore, the self-assembly properties of this compound could be harnessed for the creation of nanostructured materials . The formation of micelles, vesicles, or nanotubes could be tailored by controlling factors such as concentration, temperature, and the presence of co-solvents. These nanostructures could serve as templates for the synthesis of other materials or as delivery vehicles for therapeutic agents. The study of alkaline earth metal salts of other organic molecules has also shown potential in pyrotechnical applications, although this would be a more niche area of investigation. researchgate.net

| Potential Application Area | Underlying Principle | Examples of Research Focus |

| Hydrogels/Organogels | Crosslinking of bile acid molecules by barium ions. nih.gov | Development of stimuli-responsive gels for drug delivery. |

| X-ray Contrast Agents | High atomic number of barium provides radiopacity. unacademy.com | Synthesis of targeted and biocompatible contrast media. |

| Nanostructured Materials | Self-assembly of amphiphilic bile acid salt molecules. | Creation of micelles, vesicles, or nanotubes for various applications. |

| Functional Fillers | Modification of polymer properties. | Incorporation into polymer matrices to enhance thermal or mechanical properties. |

This table is interactive. Users can sort and filter the data.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of chenodeoxycholic acid, barium salt that influence experimental design?

- The compound is a bile acid derivative with low water solubility but solubility in alcohol and acetic acid . Its crystalline structure (melting point: 165–167°C) requires controlled temperature during handling . Researchers must account for hygroscopicity and light sensitivity, necessitating storage in airtight, light-protected containers at room temperature .

Q. What synthesis pathways are validated for producing chenodeoxycholic acid, barium salt?

- Barium salts of bile acids are typically synthesized via neutralization reactions. For example, reacting chenodeoxycholic acid with barium hydroxide under controlled pH (8–9) yields the barium salt . Purification involves recrystallization from ethanol-water mixtures, followed by lyophilization to remove residual solvents .

Q. How should researchers safely handle and store chenodeoxycholic acid, barium salt?

- Use nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse affected areas with water for 15 minutes . Store in desiccators at 15–25°C, avoiding humidity and direct light to prevent decomposition .

Q. What characterization techniques are essential for verifying the purity of this compound?

- Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of chloroform:methanol:acetic acid (80:20:1) is standard for purity assessment (>98% by TLC) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, while inductively coupled plasma (ICP) quantifies barium content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy of chenodeoxycholic acid derivatives across studies?

- Discrepancies often arise from variability in cell models (e.g., primary hepatocytes vs. immortalized lines) and differences in bile acid transport protein expression . Standardize protocols by:

- Using isogenic cell lines with validated transporter profiles.

- Including internal controls (e.g., taurocholic acid) to normalize activity .

Q. What mechanistic strategies are recommended to study the role of this compound in lipid metabolism?

- Employ isotopic tracing (e.g., ¹⁴C-labeled chenodeoxycholic acid) to track lipid uptake and β-oxidation in hepatocytes . Combine this with siRNA knockdown of farnesoid X receptor (FXR) to isolate bile acid signaling pathways . For in vivo models, use bile duct-cannulated rodents to measure enterohepatic recirculation kinetics .

Q. How can experimental design mitigate the limitations of retrospective clinical studies on bile acid derivatives?

- Designing prospective cohorts with matched controls (e.g., age, disease stage).

- Using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify serum bile acid profiles longitudinally .

- Applying GRADE criteria to assess evidence quality and bias .

Q. What advanced analytical methods are suitable for studying interactions between chenodeoxycholic acid, barium salt, and gastrointestinal microbiota?

- Metagenomic sequencing of fecal samples paired with metabolomics (e.g., UPLC-QTOF-MS) identifies microbial taxa responsible for bile acid modification . Ex vivo assays using anaerobic bioreactors simulate colonic metabolism, enabling real-time monitoring of deconjugation and 7α-dehydroxylation .

Methodological Notes

- Data Interpretation : Cross-validate findings using orthogonal methods (e.g., compare NMR and MS data for metabolite identification) .

- Safety Compliance : Adhere to OSHA HCS guidelines for waste disposal; collect spills mechanically and avoid environmental release .

- Ethical Reporting : Disclose conflicts of interest, particularly if sourcing compounds from commercial suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.